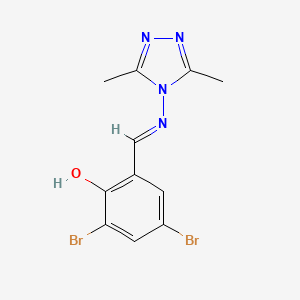![molecular formula C31H32N4O4S2 B11672259 1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B11672259.png)
1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-{2-[3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidin ist eine komplexe organische Verbindung, die einen Piperidinring, einen Thiazolring und einen Pyrazolring aufweist, die jeweils mit verschiedenen funktionellen Gruppen substituiert sind.
Vorbereitungsmethoden
Die Synthese von 1-[(4-{2-[3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidin umfasst mehrere Schritte, darunter die Bildung der Thiazol- und Pyrazolringe, gefolgt von deren Kupplung mit dem Piperidinring. Häufige Synthesewege umfassen:
Cyclisierungsreaktionen: Die Bildung der Thiazol- und Pyrazolringe erfolgt typischerweise durch Cyclisierungsreaktionen geeigneter Vorstufen unter kontrollierten Bedingungen.
Kupplungsreaktionen: Die Kupplung dieser Ringe mit der Piperidin-Einheit kann durch verschiedene Kupplungsreaktionen, wie z. B. die Suzuki-Miyaura-Kupplung, erreicht werden.
Industrielle Produktion: Industrielle Produktionsverfahren können die Optimierung dieser Synthesewege zur Verbesserung der Ausbeute und Skalierbarkeit beinhalten, häufig unter Verwendung automatisierter und Hochdurchsatztechniken.
Chemische Reaktionsanalyse
1-[(4-{2-[3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidin durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen, was zur Bildung der entsprechenden Aldehyde oder Säuren führt.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe angreifen und diese in ein Sulfid oder Thiol umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen an den aromatischen Ringen auftreten und ermöglichen eine weitere Funktionalisierung.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Katalysatoren wie Palladium für Kupplungsreaktionen.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab, können aber verschiedene substituierte Derivate der ursprünglichen Verbindung umfassen.
Wissenschaftliche Forschungsanwendungen
1-[(4-{2-[3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidin hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als pharmazeutisches Mittel untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf spezifische biologische Pfade abzielen.
Biologische Forschung: Es wird in biologischen Assays verwendet, um seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als therapeutisches Mittel zu untersuchen.
Industrielle Anwendungen: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Verwendung bei der Synthese anderer komplexer Moleküle und könnte als Zwischenprodukt bei der Herstellung von Pharmazeutika dienen.
Wirkmechanismus
Der Wirkmechanismus von 1-[(4-{2-[3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann Enzyme oder Rezeptoren angreifen, die an wichtigen biologischen Pfaden beteiligt sind, z. B. solche, die das Zellwachstum oder die Apoptose regulieren.
Beteiligte Pfade: Es kann Signalwege modulieren, indem es an seine Zielstrukturen bindet, was zu Veränderungen in den Zellfunktionen und möglicherweise zu therapeutischen Effekten führt.
Analyse Chemischer Reaktionen
1-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thiazole positions.
Cyclization: The presence of multiple reactive sites allows for potential cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-{2-[3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further investigation.
Vergleich Mit ähnlichen Verbindungen
1-[(4-{2-[3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidin kann mit anderen ähnlichen Verbindungen verglichen werden:
Ähnliche Verbindungen: Verbindungen wie 1-[(2-Methoxyphenyl)sulfonyl]-4-(3-thienyl)piperidin und andere Piperidinderivate weisen strukturelle Ähnlichkeiten auf.
Dieser detaillierte Artikel bietet einen umfassenden Überblick über 1-[(4-{2-[3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidin, der seine Synthese, Reaktionen, Anwendungen, seinen Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.
Eigenschaften
Molekularformel |
C31H32N4O4S2 |
|---|---|
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C31H32N4O4S2/c1-38-25-12-6-22(7-13-25)28-20-30(24-8-14-26(39-2)15-9-24)35(33-28)31-32-29(21-40-31)23-10-16-27(17-11-23)41(36,37)34-18-4-3-5-19-34/h6-17,21,30H,3-5,18-20H2,1-2H3 |
InChI-Schlüssel |
XAZPGSTZJTUGTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11672181.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
![(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11672211.png)
![4,4'-({4-[(2-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11672217.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672221.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)

![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)


![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11672260.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11672264.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11672272.png)
